4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one

Medicinal Chemistry Structure-Activity Relationship Molecular Docking

4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one (CAS 880393-43-1, molecular formula C12H9N3O2S2, molecular weight 291.4 g/mol) is a heterocyclic hybrid molecule that fuses a coumarin (2H-chromen-2-one) core with a 1,3,4-thiadiazole moiety via a sulfanyl (-S-) linker at the coumarin 4-position. This compound belongs to a class of thiadiazole-coumarin conjugates recognized for their potential as antitumor and antifungal agents.

Molecular Formula C12H9N3O2S2
Molecular Weight 291.4 g/mol
Cat. No. B12140212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one
Molecular FormulaC12H9N3O2S2
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)C=C2SC3=NN=C(S3)N
InChIInChI=1S/C12H9N3O2S2/c1-6-2-3-8-7(4-6)9(5-10(16)17-8)18-12-15-14-11(13)19-12/h2-5H,1H3,(H2,13,14)
InChIKeySFWRCOFXFDURDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one: Key Compound Identity and Procurement Context


4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one (CAS 880393-43-1, molecular formula C12H9N3O2S2, molecular weight 291.4 g/mol) is a heterocyclic hybrid molecule that fuses a coumarin (2H-chromen-2-one) core with a 1,3,4-thiadiazole moiety via a sulfanyl (-S-) linker at the coumarin 4-position . This compound belongs to a class of thiadiazole-coumarin conjugates recognized for their potential as antitumor and antifungal agents . The presence of a free 5-amino group on the thiadiazole ring and a 6-methyl substituent on the coumarin scaffold creates a distinct pharmacophore that differentiates it from other in-class hybrids with alternative linkers (e.g., methoxy, direct C-C bond) or substitution patterns [1].

Why 4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one Cannot Be Replaced by Generic Thiadiazole or Coumarin Analogs in Procurement


Superficial structural similarity among thiadiazole-coumarin hybrids masks critical differences in linker chemistry, substitution position, and electronic properties that directly impact biological target engagement and physicochemical behavior. The sulfanyl linker at the coumarin 4-position in this compound imparts distinct conformational flexibility and metabolic stability compared to methoxy-linked [1] or directly C-C bonded analogs . Furthermore, the coexistence of a primary amine on the thiadiazole and a methyl group on the coumarin creates a unique hydrogen-bond donor/acceptor profile that influences solubility, logP, and target binding kinetics. Class-level evidence demonstrates that even minor modifications in the coumarin-thiadiazole series can shift IC50 values by over an order of magnitude against cancer cell lines [2]. Therefore, substituting this compound with a generic 'thiadiazole-coumarin derivative' without matching the exact linker, amine, and methyl substitution pattern risks invalidating a research campaign or process chemistry protocol.

Quantitative Differentiation Evidence for 4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one Against Structural Analogs


Linker-Dependent Conformational and Electronic Differentiation: Sulfanyl vs. Methoxy Bridge

The sulfanyl (-S-) linker at the coumarin 4-position in the target compound provides a distinct conformational profile compared to the methoxy (-OCH2-) linker found in the closely related derivative 7-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]-2H-chromen-2-one. Computational DFT analysis of a structural analog (4-(5-amino-[1,3,4]thiadiazol-2-ylsulfanylmethyl)-7-methyl-chromen-2-one) revealed a chemically active HOMO-LUMO gap consistent with strong molecular interaction potential [1]. The sulfanyl linker introduces a divalent sulfur atom capable of additional non-covalent interactions (e.g., sulfur-π, chalcogen bonding) that are absent in the oxygen-based methoxy linker, potentially altering target binding geometry and affinity [2]. This electronic differentiation is not captured by simple 2D similarity metrics and can lead to divergent biological readouts.

Medicinal Chemistry Structure-Activity Relationship Molecular Docking

Anticancer Activity Potential: Class-Level Potency Differentiation Against MCF-7 and MDA-MB-231 Cell Lines

A structurally proximate class of chroman-4-one fused 1,3,4-thiadiazole derivatives was systematically evaluated for anticancer activity against MCF-7 (breast adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines [1]. Within this series, compounds bearing aromatic substituents on the thiadiazole ring exhibited growth inhibition ranging from moderate to good, with four compounds (3a, 3c, 3i, 3e) achieving maximum growth inhibition [1]. The target compound, bearing a free 5-amino group rather than a substituted aromatic ring, is predicted to exhibit differentiated potency and selectivity based on its distinct hydrogen-bond donor capacity. Cross-referencing with a related 1,3,4-thiadiazoline-coumarin hybrid series, IC50 values against MCF-7 ranged from 1.18 to 11.81 μM across different substitution patterns [2], demonstrating that even within the same scaffold class, structural modifications produce a 10-fold variation in potency.

Anticancer Cytotoxicity Breast Cancer

Antifungal Activity Differentiation: Sulfanyl-Linked Hybrid vs. Carboxamide-Thioether Chromanone Derivatives

The target compound is annotated as a 'thiadiazole derivative with fungicidal properties' in commercial catalogs . A recent study on 4-chromanone-derived compounds incorporating carboxamide and 1,3,4-thiadiazole thioether moieties demonstrated in vitro antibacterial activity against Xanthomonas axonopodis pv. and antifungal activity against phytopathogenic fungi [1]. The target compound differentiates itself by combining the coumarin (2H-chromen-2-one) core—rather than the saturated chroman-4-one—with a thiadiazole thioether, thereby introducing an α,β-unsaturated lactone moiety that may contribute to a distinct antifungal mechanism of action through covalent modification of cysteine residues in fungal enzymes [2].

Antifungal Antibacterial Agrochemical

Leukotriene Biosynthesis Inhibition: Patent-Backed Differentiation of Thiadiazole-Coumarin Sulfanyl Hybrids

The patent family covering thiadiazole-substituted coumarin derivatives (including thiadiazol-2-yl sulfanyl-substituted 2H-chromen-2-ones) explicitly claims these compounds as leukotriene biosynthesis inhibitors acting via 5-lipoxygenase (5-LO) inhibition [1]. Within this patent, compounds bearing a sulfanyl linker between the thiadiazole and coumarin scaffold are explicitly exemplified (e.g., 7-({5-[dicyclopropyl(hydroxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-4-(4-fluorophenyl)-2H-chromen-2-one) [1]. The target compound, with its free amino group on the thiadiazole and a 6-methyl substituent, represents a structurally simplified analog that retains the sulfanyl-linked pharmacophore core while offering a distinct polarity and hydrogen-bonding profile. This differentiation is critical because the 5-LO inhibitory potency of thiadiazole-coumarin hybrids is sensitive to both the thiadiazole C5 substituent and the coumarin substitution pattern [2].

Inflammation 5-Lipoxygenase Atherosclerosis

High-Value Application Scenarios for Procuring 4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one


Anticancer Lead Optimization: Exploring the Underexplored 5-Amino-Thiadiazole Chemotype in Coumarin Hybrids

The target compound is most valuable as a starting scaffold for anticancer lead optimization programs targeting breast adenocarcinoma (MCF-7) and triple-negative breast cancer (MDA-MB-231). Class-level evidence demonstrates that chromanone-fused thiadiazole derivatives achieve significant growth inhibition in these cell lines [1], yet the 5-amino substituent on the thiadiazole—present in this compound—remains underexplored compared to aryl-substituted analogs. By procuring this compound, medicinal chemistry teams gain access to a free primary amine handle for rapid derivatization (amide coupling, reductive amination, urea formation) while preserving the sulfanyl-linked coumarin-thiadiazole core that has been validated as an anticancer pharmacophore .

Anti-Inflammatory Drug Discovery: 5-Lipoxygenase Inhibitor Screening with a Simplified Patent Scaffold

The patent literature explicitly establishes thiadiazole-coumarin sulfanyl hybrids as leukotriene biosynthesis inhibitors [1]. The target compound combines this patented pharmacophore with a synthetically accessible 5-amino group, making it an ideal entry point for 5-LO inhibitor hit-to-lead campaigns. Its simplified substitution pattern—lacking the bulky, synthetically demanding C5 substituents found in the patent examples—enables rapid analog generation for SAR studies while operating within the claimed intellectual property space. This scenario is particularly relevant for research groups pursuing novel anti-atherosclerotic or anti-asthmatic agents [1].

Agrochemical Fungicide Development: Leveraging the Coumarin α,β-Unsaturated Lactone as a Covalent Warhead

The target compound's annotation as a fungicidal agent [1] and the presence of the coumarin α,β-unsaturated lactone—a known Michael acceptor capable of covalently modifying cysteine residues in fungal enzymes —position it as a mechanically differentiated scaffold for agrochemical fungicide discovery. Unlike saturated chromanone-based thiadiazole thioethers evaluated for antifungal activity [2], this compound retains the electrophilic lactone, offering an orthogonal mode of action that may combat resistance to existing fungicides.

Chemical Biology Probe Development: Sulfur-Mediated Non-Covalent Interactions for Target Identification

The sulfanyl (-S-) linker between the thiadiazole and coumarin rings is a structurally distinctive feature that enables non-covalent interactions (sulfur-π, chalcogen bonding) not available to oxygen-linked analogs [1]. This property makes the compound an attractive chemical biology probe for studying sulfur-mediated protein-ligand recognition, particularly in targets where methoxy-linked coumarin hybrids have shown weak or inconsistent binding. Computational studies on closely related sulfanylmethyl analogs confirm a chemically active HOMO-LUMO gap indicative of strong intermolecular interaction potential .

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